molecular formula C21H26FN3 B602177 Blonanserin C CAS No. 132811-84-8

Blonanserin C

Numéro de catalogue B602177
Numéro CAS: 132811-84-8
Poids moléculaire: 339.46
Clé InChI:
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Blonanserin is an atypical antipsychotic approved in Japan in January 2008 . It offers improved tolerability as it lacks side effects such as extrapyramidal symptoms, excessive sedation, or hypotension . As a second-generation (atypical) antipsychotic, it is significantly more efficacious in the treatment of the negative symptoms of schizophrenia compared to first-generation (typical) antipsychotics .


Synthesis Analysis

Ethyl alcohol, isopropyl alcohol, and toluene are utilized in the synthesis route of this bulk drug . The key intermediate 4- (4-fluorophenyl)-5,6,7,8,9,10-hexahydrocycloocta [b]pyridin-2 (1H)-one was prepared via substitution, hydrolysis, and cyclization, started from methyl 4-fluorobenzoate .


Molecular Structure Analysis

The molecular formula of Blonanserin is C23H30FN3 . The molecular weight is 367.5 g/mol . The IUPAC name is 2- (4-ethylpiperazin-1-yl)-4- (4-fluorophenyl)-5,6,7,8,9,10-hexahydrocycloocta [b]pyridine .


Chemical Reactions Analysis

A highly sensitive, simple, and rapid liquid chromatography tandem mass spectrometry method was established to simultaneously determine blonanserin and blonanserin C in human plasma .


Physical And Chemical Properties Analysis

Blonanserin has a molecular weight of 367.5 g/mol . The exact mass is 367.242371 Da and the monoisotopic mass is 367.242371 Da . The topological polar surface area is 28.2 Ų .

Applications De Recherche Scientifique

  • Pharmacokinetics and Metabolism : Blonanserin and Blonanserin C can be simultaneously determined in human plasma and urine, aiding pharmacokinetic studies. This research is crucial for understanding the drug's absorption, distribution, metabolism, and excretion in the human body (Wen et al., 2012).

  • Treatment of Schizophrenia : Several studies have demonstrated the efficacy and safety of Blonanserin in treating schizophrenia. It has shown promise in improving both positive and negative symptoms of schizophrenia, comparing favorably with other antipsychotics like haloperidol (García et al., 2009); (Iwata et al., 2020).

  • Molecular Mechanisms in Brain Cells : Blonanserin's impact on DNA methylation in human neuroblastoma cells has been studied, revealing changes in genes related to neuron differentiation and axonogenesis. These findings are significant for understanding the drug's molecular actions in the brain (Murata et al., 2014).

  • Drug-Induced Extrapyramidal Symptoms (EPS) : Research has explored the relationship between plasma concentration of Blonanserin and EPS, shedding light on its side effect profile in psychiatric treatments (Suzuki & Gen, 2012).

  • Dopamine and Acetylcholine Efflux : A study on Blonanserin's impact on neurotransmitter efflux found it increases dopamine, norepinephrine, and acetylcholine efflux in specific brain regions, contributing to cognitive improvement. This highlights its potential role in treating cognitive impairments associated with schizophrenia (Huang et al., 2015).

  • Cognitive Function in Schizophrenia : Blonanserin has shown potential in improving cognitive functions related to prefrontal cortical function in schizophrenia patients, suggesting its utility beyond typical antipsychotic effects (Tenjin et al., 2013).

  • Interaction with Alcohol : The pharmacokinetics of Blonanserin and its metabolite N-deethyl Blonanserin are significantly affected by alcohol consumption, emphasizing the need for caution in patients who consume alcohol (Deng et al., 2018).

  • Transdermal Application : A novel transdermal patch for Blonanserin has been developed, offering a new method of administration for schizophrenia treatment. This delivery system could improve patient compliance and reduce side effects (Kitamura et al., 2021).

Safety And Hazards

Avoid breathing mist, gas, or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Orientations Futures

Blonanserin might represent a promising treatment option that partially or completely relieves patients with chronic schizophrenia of polypharmacy . More high-quality studies are needed to verify the efficacy and safety of blonanserin in the future .

Propriétés

IUPAC Name

4-(4-fluorophenyl)-2-piperazin-1-yl-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26FN3/c22-17-9-7-16(8-10-17)19-15-21(25-13-11-23-12-14-25)24-20-6-4-2-1-3-5-18(19)20/h7-10,15,23H,1-6,11-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCXNWKJBGWQTRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC2=C(CC1)C(=CC(=N2)N3CCNCC3)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Blonanserin C

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.